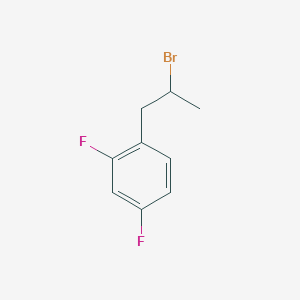

1-(2-Bromopropyl)-2,4-difluorobenzene

Description

Significance of Aryl Halides and Fluorinated Organic Compounds in Advanced Chemical Synthesis

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental intermediates in organic synthesis. iitk.ac.infiveable.mechemistrylearner.com They are crucial starting materials for a wide array of chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds through powerful cross-coupling reactions like the Suzuki and Heck reactions. fiveable.mechemistrylearner.comnumberanalytics.com The versatility of aryl halides makes them indispensable in the production of pharmaceuticals, agrochemicals, dyes, and polymers. iitk.ac.inlibretexts.org The specific halogen atom influences the reactivity, with iodides generally being more reactive than bromides or chlorides. fiveable.me

Fluorinated organic compounds have a uniquely profound impact on medicinal chemistry and materials science. chinesechemsoc.org The incorporation of fluorine into a molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Due to fluorine's high electronegativity and small size, its introduction can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability by modifying properties like lipophilicity and pKa. numberanalytics.comtandfonline.commdpi.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom, highlighting the importance of this element in modern drug design. chinesechemsoc.orgalfa-chemistry.com The C-F bond is one of the strongest covalent single bonds, which contributes to the increased stability of fluorinated compounds. chinesechemsoc.orgalfa-chemistry.com

Research Context and Scope of the Compound's Investigation

The compound is a derivative of both difluorobenzene and bromopropane, and its chemistry is a composite of these two functionalities.

Difluorobenzene Chemistry: The 2,4-difluorobenzene core is an electron-deficient aromatic system. The two highly electronegative fluorine atoms influence the ring's reactivity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is in contrast to non-fluorinated benzene (B151609), which typically undergoes electrophilic substitution. The fluorine atoms activate the ring for attack by strong nucleophiles. nih.gov The precursor, 1-bromo-2,4-difluorobenzene (B57218), is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aichemimpex.comguidechem.com It can undergo reactions such as lithiation, which allows for the introduction of other functional groups. sigmaaldrich.com

| Property | Value |

| Compound | 1-Bromo-2,4-difluorobenzene |

| CAS Number | 348-57-2 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Boiling Point | 145-146 °C |

| Melting Point | -4 °C |

| Density | 1.708 g/mL at 25 °C |

This interactive table provides key physical properties for 1-Bromo-2,4-difluorobenzene, a structurally related precursor. sigmaaldrich.comnih.gov

Bromopropane Chemistry: The 2-bromopropyl side chain provides a reactive site typical of secondary alkyl halides. This group can undergo several key reactions. msu.edu Nucleophilic substitution (typically Sₙ2 for primary alkyl halides and with competition from Sₙ1 for secondary) allows the bromine atom to be replaced by a variety of nucleophiles, such as iodides, cyanides, or thiolates, to form new carbon-heteroatom bonds. vaia.compearson.compearson.com Elimination reactions (E2 mechanism), especially in the presence of a strong base, can occur to form propene by removing HBr. vaia.comlibretexts.org The 2-bromopropane (B125204) structure can also be used to form Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. vaia.com

The field of organofluorine chemistry is rapidly expanding, driven by the development of new and safer fluorinating agents and synthetic methods. chinesechemsoc.orgnumberanalytics.commdpi.com This field focuses on the synthesis and application of organic compounds containing fluorine. numberanalytics.com The introduction of fluorinated groups is a key strategy in drug discovery to enhance pharmacokinetic and physicochemical properties. researchgate.net

A compound such as 1-(2-Bromopropyl)-2,4-difluorobenzene would contribute to this field by serving as a versatile building block. It provides a scaffold that already contains a difluorinated aromatic ring, a feature known to be beneficial in bioactive molecules. mdpi.com The reactive 2-bromopropyl group allows for the subsequent attachment of this fluorinated moiety to a larger, more complex molecule. The ability to synthesize and manipulate such building blocks is crucial for exploring the chemical space around a potential drug candidate or for creating new materials with specific electronic or physical properties. The ongoing development in organofluorine chemistry includes new methods for fluorination, fluoroalkylation, and the use of fluorinated building blocks in synthesis. oup.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopropyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCSQLDNZUFUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511523-23-1 | |

| Record name | 1-(2-bromopropyl)-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromopropyl 2,4 Difluorobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(2-bromopropyl)-2,4-difluorobenzene, the primary disconnection points are the carbon-carbon bond between the aromatic ring and the propyl side chain, and the carbon-bromine bond on the side chain.

A logical retrosynthetic approach involves two main disconnections:

C-Br Bond Disconnection: This disconnection simplifies the target molecule to 1-propyl-2,4-difluorobenzene. This suggests a late-stage bromination of the propyl side chain.

Aryl-Alkyl C-C Bond Disconnection: This further breaks down 1-propyl-2,4-difluorobenzene into a 2,4-difluorobenzene synthon and a propyl synthon. This points towards an alkylation reaction to attach the propyl group to the aromatic ring.

This analysis suggests a forward synthesis commencing with the formation of the 2,4-difluorobenzene core, followed by the introduction of the propyl side chain, and concluding with the selective bromination of the side chain.

Approaches to the 2,4-Difluorobenzene Core

The synthesis of the 2,4-difluorobenzene core is a critical first step. This can be achieved through various fluorination and bromination strategies.

One of the classic methods for introducing fluorine onto an aromatic ring is a modification of the Balz-Schiemann reaction. This reaction typically involves the diazotization of an aniline (B41778) derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. While effective, this method can be troublesome on a large scale due to the need to isolate and control the decomposition of the diazonium salt. google.com

Alternative methods have been explored to overcome these limitations. For instance, a process involving the fluorination of dichlorobenzoyl chloride to provide difluorobenzoyl fluoride, which is then converted through several steps to difluorobenzene, has been developed. google.com

| Fluorination Strategy | Description | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Diazotization of an aniline followed by decomposition of the diazonium tetrafluoroborate salt. | Well-established method. | Can be difficult to scale up; potential for side reactions. google.com |

| Multi-step Synthesis from Dichlorobenzoyl Chloride | Involves fluorination, conversion to the aldehyde, and decarbonylation. | May offer better control and scalability. google.com | Requires multiple synthetic steps. |

With the difluorinated ring in hand, or by starting with a pre-brominated precursor, the bromine atom must be correctly positioned. The synthesis of 2,4-difluorobromobenzene is a key step if this is the chosen route. A common method involves the direct bromination of 1,3-difluorobenzene (B1663923). google.com This reaction can be carried out using liquid bromine with a catalyst, such as iron, in the absence of a solvent. google.com This approach offers high yield and purity. google.com

It is crucial to control the reaction conditions to minimize the formation of polybrominated byproducts, which can be difficult to separate from the desired product. google.com

Construction of the Bromopropyl Side Chain

Once the 2,4-difluorobenzene core is prepared, the next stage is the construction of the 2-bromopropyl side chain. This is typically a two-step process involving alkylation followed by bromination.

The introduction of the propyl group onto the 2,4-difluorobenzene ring can be achieved through a Friedel-Crafts alkylation reaction. However, a direct Friedel-Crafts alkylation with a propyl halide can be prone to rearrangement and polyalkylation.

A more controlled approach is to use a Friedel-Crafts acylation followed by a reduction. This two-step sequence ensures the formation of the desired linear propyl chain and avoids the common pitfalls of direct alkylation. The process would involve:

Friedel-Crafts Acylation: Reacting 1,3-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 1-(2,4-difluorophenyl)propan-1-one.

Reduction: The resulting ketone is then reduced to the corresponding alkane, 1-propyl-2,4-difluorobenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The final step is the regioselective bromination of the propyl side chain at the second carbon to yield this compound. This can be achieved through a benzylic bromination reaction. The benzylic position (the carbon atom adjacent to the aromatic ring) is activated for radical halogenation. However, to achieve bromination at the second carbon, a different strategy is required.

A common method for this type of transformation is the reaction of the corresponding alcohol with a brominating agent. The synthetic sequence would be:

Hydration of an Alkene: An alternative strategy would be to introduce a prop-1-en-2-yl group onto the 2,4-difluorobenzene ring. Subsequent Markovnikov hydration would yield 1-(2,4-difluorophenyl)propan-2-ol (B7867615).

Bromination of the Alcohol: The resulting secondary alcohol can then be converted to the desired 2-bromo derivative using a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another approach involves the radical bromination of 1-propyl-2,4-difluorobenzene using a reagent like N-bromosuccinimide (NBS) with a radical initiator. While benzylic bromination is favored, reaction conditions can be optimized to promote bromination at the secondary carbon.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Friedel-Crafts Acylation | 1,3-difluorobenzene, propanoyl chloride, AlCl₃ | Avoids rearrangement and polyalkylation associated with direct alkylation. |

| Ketone Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Choice of reduction method depends on the presence of other functional groups. |

| Bromination of Alcohol | 1-(2,4-difluorophenyl)propan-2-ol, PBr₃ or HBr | Provides good regioselectivity for the 2-bromo position. |

| Radical Bromination | 1-propyl-2,4-difluorobenzene, NBS, radical initiator | May lead to a mixture of products; requires careful control of reaction conditions. |

Stereochemical Control in Alkyl Bromide Formation

Achieving stereochemical control in the synthesis of this compound is crucial for its application in pharmaceuticals and other specialized fields where specific enantiomers or diastereomers are required. The key to controlling the stereochemistry of the final alkyl bromide product often lies in the stereoselective synthesis or resolution of its precursor, the secondary benzylic alcohol, 1-(2,4-difluorophenyl)propan-2-ol.

One of the most effective methods for obtaining enantiomerically pure or enriched alcohols is through enzymatic kinetic resolution . Lipases are a class of enzymes widely used for this purpose due to their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol at a much faster rate than the other. nih.govsemanticscholar.orgresearchgate.netnih.govmdpi.com For instance, the kinetic resolution of racemic 1-(aryloxy)propan-2-yl acetates has been successfully achieved via lipase-catalyzed hydrolysis, yielding enantiomerically pure alcohols and the corresponding unreacted acetates. mdpi.com A similar strategy could be applied to a racemic mixture of 1-(2,4-difluorophenyl)propan-2-ol or its ester.

Table 1: Potential Lipases for Kinetic Resolution

| Lipase (B570770) Source | Common Application | Potential for Stereoselectivity |

|---|---|---|

| Candida antarctica lipase B (CAL-B) | Resolution of various secondary alcohols and their esters. | High |

| Pseudomonas fluorescens lipase | Resolution of aryloxy-propan-2-yl acetates. mdpi.com | High |

| Thermomyces lanuginosus lipase (TLL) | Resolution of aryloxy-propan-2-yl acetates. mdpi.com | High |

Once the enantiomerically enriched 1-(2,4-difluorophenyl)propan-2-ol is obtained, its conversion to the corresponding 2-bromopropyl derivative must proceed with minimal racemization. Standard methods for converting secondary alcohols to alkyl bromides, such as reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), often proceed with inversion of configuration via an Sₙ2 mechanism. By starting with a specific enantiomer of the alcohol, the corresponding enantiomer of this compound can be predictably synthesized.

Catalytic asymmetric synthesis of the precursor alcohol is another viable approach. The asymmetric arylation of aldehydes, for example, can produce enantioenriched benzylic alcohols in a single step. nih.gov Furthermore, catalytic asymmetric dibromination of allylic alcohols has been demonstrated, which could offer a direct route to chiral bromo-functionalized compounds. wisc.edu

Integrated Synthetic Pathways and Process Optimization

Multi-step Synthesis Design and Efficiency

A hypothetical integrated synthesis could involve:

Grignard reaction of 2,4-difluorobenzaldehyde (B74705) with methylmagnesium bromide to form 1-(2,4-difluorophenyl)ethanol.

Oxidation of the secondary alcohol to 2',4'-difluoroacetophenone.

A subsequent Grignard reaction with methylmagnesium bromide to yield 1-(2,4-difluorophenyl)propan-2-ol.

Enzymatic resolution of the alcohol.

Conversion of the desired enantiomer of the alcohol to this compound.

Process optimization for such a pathway would focus on several key aspects. The use of continuous flow chemistry is an increasingly adopted strategy to enhance efficiency and safety in multi-step syntheses. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. Furthermore, telescoping reactions, where the crude product of one step is directly used as the starting material for the next, can significantly improve process mass intensity (PMI) by reducing the need for isolation and purification of intermediates.

Table 2: Key Parameters for Process Optimization

| Parameter | Conventional Batch | Continuous Flow | Benefit of Continuous Flow |

|---|---|---|---|

| Temperature Control | Can have gradients | Precise and uniform | Improved selectivity and safety |

| Mixing | Often inefficient | Highly efficient | Faster reaction rates, better yields |

| Reaction Time | Long | Short residence times | Increased throughput |

| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk of runaway reactions |

| Scalability | Often challenging | More straightforward | Faster transition from lab to production |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for compounds like this compound is increasingly guided by the twelve principles of green chemistry. researchgate.netijrpc.com These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of safer, less toxic, and more environmentally benign solvents. For bromination reactions, traditional solvents like carbon tetrachloride and chloroform (B151607) are being replaced with greener alternatives. imist.ma Similarly, while elemental bromine is an effective brominating agent, its high toxicity and hazardous nature have led to the development of safer alternatives. imist.ma

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. researchgate.net For the synthesis of chiral compounds, the use of chiral catalysts in asymmetric synthesis is a powerful tool for achieving high enantioselectivity while minimizing waste. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing the synthetic route to minimize waste generation in each step. |

| Atom Economy | Favoring addition reactions over substitution reactions where possible. |

| Less Hazardous Chemical Syntheses | Using safer brominating agents and avoiding highly toxic solvents. |

| Designing Safer Chemicals | The final product's application would dictate this, but intermediates should be designed for reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. |

| Design for Energy Efficiency | Utilizing catalytic reactions that proceed at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing enzymatic resolution or chiral catalysts for stereocontrol. |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Reaction Mechanisms and Reactivity of 1 2 Bromopropyl 2,4 Difluorobenzene

Electrophilic Aromatic Substitution on the Difluorobenzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The mechanism generally involves two steps: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.commsu.edu The rate and regioselectivity of this reaction on a substituted benzene (B151609) ring are heavily influenced by the electronic properties of the substituents already present. wikipedia.orglibretexts.org

Substituents are classified as either activating or deactivating. Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate compared to benzene. wikipedia.org Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org In 1-(2-bromopropyl)-2,4-difluorobenzene, the reactivity is governed by the interplay of the two fluorine atoms and the 2-bromopropyl group.

Halogens, including fluorine, present a unique case in electrophilic aromatic substitution. They are generally considered deactivating groups due to their strong electronegativity, which withdraws electron density from the ring through the inductive effect (-I). libretexts.orgresearchgate.net However, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. vanderbilt.edu

Fluorine exhibits what is often termed "anomalous reactivity." acs.org While it is the most electronegative halogen, its 2p orbital is similar in size to the 2p orbital of carbon, allowing for very effective orbital overlap. This results in a stronger resonance donation (+R) effect compared to other halogens like chlorine. vaia.comstackexchange.com Consequently, fluorobenzene (B45895) is the most reactive of the halobenzenes in EAS reactions and is only slightly less reactive than benzene itself. acs.orgacs.org This strong resonance effect preferentially increases the electron density at the ortho and para positions, making fluorine a strong ortho-, para-director. acs.org

In this compound, the directing effects of three substituents must be considered:

Fluorine at C2: Directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Fluorine at C4: Directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

2-Bromopropyl group at C1: As an alkyl group, it is a weak activator and directs to its ortho positions (C2 and C6) and its para position (C4).

The powerful ortho-, para-directing ability of the two fluorine atoms reinforces the activation of the C3 and C5 positions. The 2-bromopropyl group weakly directs towards C6. Therefore, incoming electrophiles will preferentially attack the positions activated by the fluorine atoms, primarily C3 and C5, and to a lesser extent, C6, which is subject to steric hindrance from the adjacent bulky side chain.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | C2 | -I (deactivating), +R (activating) | Ortho (C3), Para (C5) |

| -F | C4 | -I (deactivating), +R (activating) | Ortho (C3, C5) |

| -CH(Br)CH₂CH₃ | C1 | +I (weakly activating) | Ortho (C2, C6), Para (C4) |

The functionalization of the difluorobenzene ring proceeds via the standard two-step EAS mechanism. wikipedia.org

Formation of the Arenium Ion: The π electrons of the aromatic ring attack the electrophile (E+), forming a new C-E bond and a resonance-stabilized carbocation intermediate. The disruption of aromaticity makes this the slow, rate-determining step of the reaction. masterorganicchemistry.com For this compound, attack at the C5 position, for example, would yield an arenium ion where the positive charge is delocalized over several carbons, with resonance structures stabilized by electron donation from both fluorine atoms.

Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon bearing the new electrophile. This is a fast step that restores the aromatic π system, yielding the final substituted product. msu.edu

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, each employing a different method to generate the required strong electrophile. wikipedia.org

Elimination Reactions Involving the Bromopropyl Group

Elimination reactions are common for alkyl halides and often compete with nucleophilic substitution. libretexts.org In these reactions, elements of HBr are removed from adjacent carbon atoms to form an alkene. This process is highly favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures. chemguide.co.ukshout.education

The reaction typically proceeds via an E2 (elimination bimolecular) mechanism when a strong base is used. The base removes a proton from a carbon adjacent to the carbon bearing the bromine (a β-hydrogen). chemguide.uk Simultaneously, the C-H bond electrons shift to form a π bond between the two carbons, and the bromine atom is expelled as a bromide ion. libretexts.org This is a concerted, one-step process. chemguide.uk

For this compound, the base can abstract a proton from either the methyl group (C3) or the methylene (B1212753) group (C1) of the propyl chain, potentially leading to two different alkene products, with the major product often predicted by Zaitsev's rule (favoring the more substituted alkene).

Competitive Elimination Pathways

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms of the propyl side chain, leading to the formation of an alkene. As a secondary alkyl halide, it can undergo elimination via both E1 (unimolecular) and E2 (bimolecular) mechanisms. libretexts.org These pathways can lead to the formation of two constitutional isomers: (Z/E)-1-(prop-1-en-1-yl)-2,4-difluorobenzene and 2-(prop-1-en-2-yl)-1,3-difluorobenzene. The regioselectivity of these reactions typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com

The E2 mechanism is a single-step process where a base abstracts a proton, and the bromide leaving group departs simultaneously, forming a double bond. The E1 mechanism, in contrast, is a two-step process. It begins with the spontaneous departure of the leaving group to form a secondary carbocation intermediate, which is then deprotonated by a weak base in the second step to form the alkene. pharmaguideline.com

Factors Influencing E1 vs. E2 Mechanisms

The competition between E1 and E2 elimination pathways for this compound is governed by several key factors, including the strength of the base, the nature of the solvent, the substrate structure, and temperature. libretexts.orglibretexts.org

| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Rationale for this compound |

| Base | Weak bases (e.g., H₂O, ROH) | Strong, bulky bases (e.g., t-BuOK) | Strong bases are required to facilitate the concerted E2 pathway, whereas weak bases suffice for deprotonating the carbocation in the E1 pathway. masterorganicchemistry.com |

| Solvent | Polar protic solvents (e.g., ethanol, water) | Polar aprotic or less polar solvents | Polar protic solvents stabilize the carbocation intermediate and the leaving group anion through solvation, promoting the E1 mechanism. youtube.compharmaguideline.com |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary | As a secondary halide, this substrate can undergo both E1 and E2. Carbocation formation is feasible, but the concerted E2 pathway is also accessible. pharmaguideline.comlibretexts.org |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) | Bromine is a good leaving group, which is a prerequisite for both mechanisms. The reaction rate order is R-I > R-Br > R-Cl > R-F for E2 reactions. pharmaguideline.com |

| Temperature | Higher temperatures | Higher temperatures | Both elimination pathways are favored by heat, as they lead to an increase in the number of molecules and thus an increase in entropy. masterorganicchemistry.com |

Radical Reactions of the Bromopropyl Side Chain

Beyond ionic pathways, the bromopropyl side chain can participate in radical reactions, offering alternative methods for functionalization.

Generation and Reactivity of Alkyl Radicals

The carbon-bromine bond in this compound can be homolytically cleaved to generate a secondary alkyl radical. This can be achieved through various methods, such as photoredox catalysis, which uses visible light to initiate the process under mild conditions. iu.edu Another common strategy is halogen atom transfer (XAT) initiated by other radical species. iu.edursc.org

Once formed, the resulting 1-(2,4-difluorophenyl)prop-2-yl radical is a highly reactive intermediate. ucr.edu Alkyl radicals are typically planar or rapidly inverting pyramidal species. ucr.edu This reactivity drives them to react quickly with other molecules to form more stable species, often through addition or atom transfer reactions. ucr.edu

Selective Radical Functionalizations

The generated alkyl radical serves as a versatile intermediate for various selective functionalization reactions. These transformations are valuable in synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For example, the radical can be trapped by Michael acceptors in Giese-type addition reactions. nih.gov It can also be used in allylation reactions by adding to allyl sulfones, or undergo polyfluoroarylation with suitable partners. iu.edunih.gov The chemoselectivity of these reactions is a key advantage, as radical pathways can tolerate a wide range of functional groups that might be incompatible with ionic reaction conditions. nih.gov

Unique Fluorine Effects on Molecular Reactivity and Transformations

Impact on Electron Density Distribution

The presence of fluorine atoms significantly alters the electron density distribution of the benzene ring. nih.gov Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. nih.govnih.gov This effect decreases the electron density on the carbon atom to which it is attached and, to a lesser extent, on other atoms in the ring. researchgate.net

Simultaneously, fluorine possesses lone pairs of electrons in p-orbitals, which can be donated into the aromatic pi-system, resulting in a resonance effect (+R or +M). nih.gov While fluorine is a weak pi-donor compared to other halogens, this resonance effect opposes the inductive effect. researchgate.netacs.org

The interplay of these two opposing effects results in a complex modification of the molecule's electronic landscape:

Redistribution of Pi-Electrons: The fluorine atoms pull electron density from the ring, particularly from the pi-system, causing a noticeable change in the electrostatic potential distribution. nih.gov This redistribution can influence intermolecular interactions and the reactivity of the molecule. nih.gov The addition of fluorine atoms introduces new π-orbitals that can further stabilize the aromatic ring. nih.gov

This altered electron distribution not only affects potential reactions on the aromatic ring but can also have a subtle influence on the reactivity of the side chain by modifying the stability of potential intermediates (e.g., carbocations or radicals) formed during reactions.

Influence on Reaction Pathways and Outcomes

The reactivity of this compound is primarily dictated by the presence of a bromine atom on a secondary carbon within a propyl chain attached to a 2,4-difluorophenyl group. This structure allows the compound to undergo two main competing reaction pathways: nucleophilic substitution and elimination. The specific pathway and the resulting products are significantly influenced by the reaction conditions, including the nature of the base or nucleophile, the solvent, and the temperature.

As a secondary alkyl halide, this compound can react via both SN1 and SN2 mechanisms for substitution, and E1 and E2 mechanisms for elimination. libretexts.org The 2,4-difluorophenyl group, being electron-withdrawing, can influence the stability of potential carbocation intermediates and the acidity of adjacent protons, thereby affecting the rates and outcomes of these reactions.

Elimination Reactions (Dehydrobromination):

In the presence of a strong base, this compound is expected to undergo elimination to form alkenes. The regioselectivity of this dehydrobromination is dependent on the steric bulk of the base used.

Zaitsev's Rule: With a small, strong base such as sodium ethoxide in ethanol, the major product is predicted by Zaitsev's rule, which favors the formation of the more substituted (and therefore more stable) alkene. In this case, the major product would be (E)- and (Z)-1-(prop-1-en-1-yl)-2,4-difluorobenzene.

Hofmann's Rule: Conversely, when a sterically hindered (bulky) base like potassium tert-butoxide is used, the reaction tends to follow Hofmann's rule. The bulky base preferentially removes the more sterically accessible proton from the terminal methyl group, leading to the formation of the less substituted alkene, 1-(prop-1-en-2-yl)-2,4-difluorobenzene, as the major product. youtube.com

Nucleophilic Substitution Reactions:

This compound can also undergo nucleophilic substitution, where the bromide ion is replaced by a nucleophile. The mechanism of this substitution is influenced by the strength and concentration of the nucleophile and the polarity of the solvent.

SN2 Pathway: With a strong, non-bulky nucleophile in a polar aprotic solvent, the reaction is likely to proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral.

SN1 Pathway: In the presence of a weak nucleophile or a protic solvent, an SN1 mechanism may be favored. This pathway involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile. The stability of this carbocation is influenced by the attached 2,4-difluorophenyl ring.

The competition between substitution and elimination is a key aspect of the reactivity of this compound. Generally, higher temperatures and the use of strong, sterically hindered bases favor elimination, while lower temperatures and the use of good nucleophiles that are weak bases favor substitution. libretexts.org

The following table summarizes the expected major reaction pathways and products under different conditions:

| Reagent/Conditions | Primary Pathway | Major Product(s) |

| Strong, non-hindered base (e.g., NaOCH₂CH₃ in ethanol) | E2 Elimination (Zaitsev) | (E/Z)-1-(prop-1-en-1-yl)-2,4-difluorobenzene |

| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 Elimination (Hofmann) | 1-(prop-1-en-2-yl)-2,4-difluorobenzene |

| Good nucleophile, weak base (e.g., I⁻, CN⁻ in acetone) | SN2 Substitution | Product of substitution (e.g., 1-(2-iodopropyl)-2,4-difluorobenzene) |

| Weak nucleophile, protic solvent (e.g., H₂O, CH₃OH) | SN1 Substitution/E1 Elimination | Mixture of substitution and elimination products |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2-Bromopropyl)-2,4-difluorobenzene. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their connectivity can be established.

The proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of each atom within the molecule. The presence of a stereocenter at the second carbon of the propyl chain makes the adjacent methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The aliphatic protons of the 2-bromopropyl group will appear as a set of multiplets, with the methyl group appearing as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and bromo-propyl substituents.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern of the difluorobenzene ring. Two distinct signals are expected, each coupled to the other fluorine and to adjacent protons.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-3 | 7.25-7.15 | m | - |

| H-5 | 7.10-7.00 | m | - |

| H-6 | 6.95-6.85 | m | - |

| CH(Br) | 4.50-4.40 | m | - |

| CH₂ | 3.40-3.20 | m | - |

| CH₃ | 1.75 | d | J = 6.8 |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 128.5 | dd |

| C2 | 162.0 | dd |

| C3 | 111.5 | d |

| C4 | 159.0 | dd |

| C5 | 104.0 | d |

| C6 | 132.0 | d |

| CH(Br) | 50.0 | s |

| CH₂ | 38.0 | s |

| CH₃ | 22.0 | s |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-2 | -110.0 | d |

| F-4 | -115.0 | d |

To further confirm the structural assignment, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY: This experiment would reveal the correlations between coupled protons, for instance, confirming the connectivity between the methyl, methine, and methylene protons of the bromopropyl chain, as well as the couplings between the aromatic protons.

HSQC: This technique would establish the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₉BrF₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [M]⁺ (C₉H₉⁷⁹BrF₂) | 249.9855 |

| [M+2]⁺ (C₉H₉⁸¹BrF₂) | 251.9835 |

Electron Ionization Mass Spectrometry (EI-MS) would be used to generate a fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of the atoms.

Predicted Key MS Fragmentation Peaks:

| m/z | Predicted Fragment Ion | Structural Assignment |

| 250/252 | [C₉H₉BrF₂]⁺ | Molecular Ion |

| 171 | [C₉H₉F₂]⁺ | Loss of Br |

| 127 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

| 129 | [C₃H₆Br]⁺ | Bromopropyl cation |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures. Gas Chromatography (GC) is a particularly suitable technique for this volatile, thermally stable compound.

A typical GC method would involve a capillary column with a non-polar stationary phase. The compound would be detected using a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification in a mixture. The retention time of the compound would be a characteristic feature under specific chromatographic conditions. For a purity analysis, the peak area percentage of the main peak would be calculated to determine the purity level.

Hypothetical GC-MS Parameters:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer |

| MS Scan Range | 40-350 amu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from any impurities based on its volatility and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the electron ionization (EI) mass spectrum is expected to exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+, corresponding to the 79Br and 81Br isotopes. youtube.commiamioh.edu

Key fragmentation pathways would likely involve the cleavage of the carbon-bromine bond and fragmentation of the propyl side chain. Alpha-cleavage, the breaking of the bond adjacent to the bromine atom, is a common fragmentation pattern for alkyl halides. youtube.com The stability of the aromatic ring would likely result in a prominent molecular ion peak. libretexts.org

Hypothetical GC-MS Data for this compound Note: This data is illustrative and based on the predicted fragmentation of the molecule, as specific experimental data is not publicly available.

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 250/252 | 45 | [M]+• (Molecular Ion) |

| 171 | 100 | [M - Br]+ |

| 129 | 60 | [C6H3F2CHCH3]+ |

| 114 | 35 | [C6H4F2]+ |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis and purification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be suitable for assessing its purity.

In a typical setup, a nonpolar stationary phase, such as a C18 column, would be used with a polar mobile phase. researchgate.netchromforum.org The mobile phase would likely consist of a gradient mixture of acetonitrile (B52724) and water to ensure efficient separation of the target compound from any starting materials, byproducts, or degradation products. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Illustrative HPLC Parameters for this compound Note: The following table presents a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~7.5 min |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

The analysis would reveal the conformation of the bromopropyl side chain relative to the difluorophenyl ring. Furthermore, it would provide insights into the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces such as van der Waals interactions and potential halogen bonding involving the bromine and fluorine atoms. znaturforsch.com Bromo-substituted benzene (B151609) derivatives often crystallize in common space groups such as P21/c or P-1. znaturforsch.comresearchgate.net

Hypothetical Crystallographic Data for this compound Note: This table contains predicted crystallographic parameters, as no experimental crystal structure has been reported.

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95.5 |

| Z | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.

For this compound, the IR and Raman spectra would show characteristic absorption and scattering bands corresponding to the vibrations of the C-F, C-Br, aromatic C-H, and aliphatic C-H bonds. The C-F stretching vibrations typically appear in the region of 1100-1300 cm-1. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm-1 range. Aromatic C-H stretching vibrations are observed above 3000 cm-1, while aliphatic C-H stretches are found just below 3000 cm-1. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1600-2000 cm-1 region of the IR spectrum.

Predicted Vibrational Frequencies for this compound Note: The following data is illustrative and based on typical frequency ranges for the respective functional groups.

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Theoretical and Computational Studies on 1 2 Bromopropyl 2,4 Difluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-(2-Bromopropyl)-2,4-difluorobenzene, DFT can provide insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is primarily determined by the interplay between the π-system of the difluorinated benzene (B151609) ring and the electronic effects of the bromine and fluorine substituents. The fluorine atoms, being highly electronegative, act as strong electron-withdrawing groups through the sigma framework (inductive effect), which can lower the energy levels of the molecular orbitals. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. In aromatic systems, the HOMO and LUMO are typically π-orbitals. For fluorinated benzenes, the HOMO-LUMO energy gap is a key parameter influencing the molecule's stability and electronic transitions. researchgate.net DFT calculations on similar molecules, such as fluorobenzene (B45895), help in understanding these frontier orbitals. researchgate.net The presence of the bromopropyl group will further influence the electronic distribution. The bromine atom, while also electronegative, is more polarizable than fluorine and can participate in halogen bonding.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate the nature of the bonding and lone pair orbitals. ucsb.edu For this compound, NBO analysis would likely show significant polarization of the C-F and C-Br bonds, as well as the delocalized π-orbitals of the benzene ring.

Table 1: Predicted Electronic Properties of Halogenated Benzenes from DFT Studies

| Property | Predicted Characteristic for this compound | Rationale from Analog Studies |

|---|---|---|

| HOMO Energy | Lowered compared to benzene | Inductive effect of fluorine and bromine atoms. researchgate.net |

| LUMO Energy | Lowered compared to benzene | Influence of electron-withdrawing substituents. |

| HOMO-LUMO Gap | Modified by substituents | Affects chemical reactivity and UV-Vis absorption. |

| Dipole Moment | Significant | Due to the presence of highly electronegative F and Br atoms. |

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the bromine atom or electrophilic aromatic substitution on the benzene ring.

Computational studies on the bromination of benzene and its derivatives show that the reaction proceeds through an intermediate sigma complex. khanacademy.org DFT can be used to calculate the activation energies for the formation of different isomers (ortho, meta, para) in electrophilic substitution reactions, explaining the directing effects of the existing substituents. libretexts.org In the case of this compound, the fluorine atoms and the bromopropyl group would collectively influence the regioselectivity of further substitutions.

Similarly, for nucleophilic substitution reactions involving the bromopropyl side chain, DFT can model the transition state structure and energy barrier, providing insights into the reaction kinetics. Studies on other halogenated hydrocarbons have successfully used these methods to elucidate reaction mechanisms. researchgate.net

Analysis of Fluorine Effects on Electronic Properties

The substitution of hydrogen with fluorine atoms has profound effects on the electronic properties of aromatic molecules. ucl.ac.uk The high electronegativity of fluorine leads to a strong inductive electron withdrawal, which stabilizes the molecule and can make the aromatic ring less susceptible to electrophilic attack. researchgate.net

DFT studies on perhalogenated benzene clusters have quantified the increase in interaction energies with increasing halogen size, which is relevant for understanding intermolecular forces. ucl.ac.uk Furthermore, theoretical investigations have shown that fluorination can alter the nature of the LUMO and lead to interesting electronic and mechanical properties in molecular assemblies. ucl.ac.uk In this compound, the two fluorine atoms would significantly polarize the electron density of the benzene ring, affecting its electrostatic potential and interaction with other molecules.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

For this compound, a key area of interest would be the conformational flexibility of the bromopropyl side chain. The rotation around the C-C bonds of the propyl group would lead to various conformers with different energies. MD simulations can explore the potential energy surface and identify the most stable conformations. Studies on other fluorinated molecules, though in different contexts like RNA, have shown that fluorine substitution can impact conformational flexibility. nih.gov

MD simulations are also powerful tools for studying intermolecular interactions in the condensed phase. For a liquid sample of this compound, simulations could reveal details about the packing of molecules and the nature of the forces between them, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. mdpi.comnih.gov Research on halogenated benzene probes in co-solvent MD simulations has demonstrated the ability to identify halogen-bonding interaction sites. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Relevance from Analog Studies |

|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of two molecules. | A common interaction mode for benzene derivatives. ucl.ac.uk |

| Halogen Bonding | Non-covalent interaction involving the bromine atom as a halogen bond donor. | Increasingly recognized as an important directional interaction. mdpi.comnih.gov |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the molecules. | Expected to be significant due to C-F and C-Br bonds. |

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For a compound like this compound, QSAR models could be developed to predict properties like toxicity, environmental fate, or reactivity in certain chemical transformations.

The development of a QSAR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. These descriptors are then used to build a mathematical model that correlates with the property of interest.

Studies on brominated flame retardants and other halogenated aromatic hydrocarbons have successfully used QSAR to predict endocrine-disrupting potencies and toxicity. nih.govnih.gov Descriptors used in these models often include:

Topological descriptors: Based on the 2D representation of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations.

Physicochemical descriptors: Like the octanol-water partition coefficient (logP), which relates to hydrophobicity.

For this compound, a QSAR model for a specific endpoint, such as acute toxicity, would likely incorporate descriptors that capture its halogenation pattern, size, and electronic properties. nih.govbohrium.com The predictive power of such models depends on the quality and diversity of the training data set of related compounds. researchgate.netresearchgate.net

Table 3: Common Descriptors in QSAR Models for Halogenated Aromatic Hydrocarbons

| Descriptor Class | Example Descriptors | Predicted Importance for this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | High, due to influence on reactivity and intermolecular interactions. |

| Steric/Topological | Molecular weight, van der Waals surface area | Moderate to high, influencing transport and binding. nih.gov |

| Hydrophobicity | LogP | High, a key factor in environmental partitioning and bioavailability. |

| Connectivity Indices | Kier & Hall indices | Moderate, describes the branching and connectivity of the molecule. researchgate.net |

Derivatization and Advanced Functionalization Strategies

Cross-Coupling Reactions at the Aryl Bromide Position

The aryl bromide moiety of 1-(2-bromopropyl)-2,4-difluorobenzene is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nobelprize.org The fluorine atoms on the benzene (B151609) ring can influence the reactivity of the aryl bromide, but numerous methods have been developed to effectively couple such substrates.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org For this compound, the aryl bromide can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to form new C-C bonds. libretexts.orgmdpi.com This reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents. tcichemicals.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product. nobelprize.org

Typical conditions for the Suzuki-Miyaura coupling of fluorinated aryl bromides involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. mdpi.comnih.gov

| Component | Example | Purpose |

|---|---|---|

| Aryl Bromide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the reaction |

| Ligand | PPh₃, PCy₃ | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Toluene/Water, Dioxane/Water | Solubilizes reactants |

The Negishi and Stille couplings provide powerful alternatives for C-C bond formation at the aryl bromide position.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. nih.gov The aryl bromide of this compound would first undergo oxidative addition to a palladium(0) or nickel(0) catalyst, followed by transmetalation with an organozinc compound and subsequent reductive elimination. nobelprize.orgwikipedia.org

The Stille reaction employs an organotin (organostannane) reagent. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups that might be incompatible with more reactive organometallics like Grignard or organozinc reagents. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

| Reaction | Nucleophile | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, high functional group tolerance. wikipedia.orgnih.gov | Organozinc reagents are moisture-sensitive. |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Reagents are stable to air and moisture. wikipedia.orglibretexts.org | High toxicity of tin compounds and byproducts. organic-chemistry.org |

Beyond C-C bonds, the aryl bromide can be functionalized to form carbon-heteroatom bonds, which are prevalent in pharmaceuticals and materials science. The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and other N-heterocycles. wikipedia.org This reaction has largely replaced harsher traditional methods. wikipedia.org Similarly, analogous palladium-catalyzed methods have been developed for the coupling of aryl halides with alcohols (C-O bond formation) and thiols (C-S bond formation), providing access to aryl ethers and thioethers, respectively. mit.edu These reactions typically require a palladium precursor, a specialized phosphine ligand, and a base. mit.edu

Transformations of the Alkyl Bromide Moiety

The secondary alkyl bromide on the propyl chain offers a different set of reactive pathways, primarily involving nucleophilic substitution and organometallic formation.

The 2-bromopropyl group can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent. askfilo.comwikipedia.org This reaction involves the insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom from electrophilic to highly nucleophilic. leah4sci.com

Reaction: CH₃-CH(Br)-R + Mg → CH₃-CH(MgBr)-R (where R = 2,4-difluorophenyl)

The resulting Grignard reagent, (1-(2,4-difluorophenyl)propan-2-yl)magnesium bromide, is a powerful nucleophile and a strong base. chemguide.co.uk It can react with a wide range of electrophiles to form new carbon-carbon bonds. For example, it will react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. leah4sci.com It can also react with carbon dioxide to form a carboxylic acid after an acidic workup. chemguide.co.uk A critical consideration is chemoselectivity, as the aryl bromide can also react with magnesium, although the formation of Grignard reagents from alkyl bromides is typically faster than from aryl bromides under standard conditions.

| Electrophile | Initial Product | Final Product (after workup) |

|---|---|---|

| Formaldehyde (CH₂O) | Alkoxide | Primary Alcohol |

| Aldehyde (R'CHO) | Alkoxide | Secondary Alcohol |

| Ketone (R'COR'') | Alkoxide | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylate salt | Carboxylic Acid |

| Water (H₂O) | - | Propane derivative (protonolysis) doubtnut.com |

The secondary carbon attached to the bromine in the propyl chain is an electrophilic center susceptible to nucleophilic attack. libretexts.org This allows for the direct displacement of the bromide ion by a variety of nucleophiles to form new carbon-heteroatom bonds. These reactions typically proceed via an Sₙ2 mechanism. chemguide.co.uk

However, as a secondary alkyl halide, this compound can also undergo a competing elimination (E2) reaction, especially in the presence of strong, sterically hindered bases, which would lead to the formation of an alkene (1-(prop-1-en-2-yl)-2,4-difluorobenzene). libretexts.org The choice of nucleophile, base, solvent, and temperature can be optimized to favor the desired substitution product over the elimination byproduct.

C-N Bond Formation: Reaction with ammonia, primary amines, or secondary amines can yield the corresponding primary, secondary, or tertiary amines. savemyexams.com Azide ions can also be used to introduce a nitrogen atom, which can be subsequently reduced to a primary amine.

C-O Bond Formation: Alkoxides or hydroxide (B78521) ions can be used to synthesize ethers and alcohols, respectively. chemguide.co.uk

C-S Bond Formation: Thiolates are excellent nucleophiles and react readily to form thioethers.

These nucleophilic substitution reactions provide a direct route to a diverse array of functionalized derivatives from the alkyl portion of the molecule. savemyexams.com

Olefin Metathesis and Cyclization Strategies

The 2-bromopropyl side chain of this compound serves as a versatile handle for various cyclization reactions. While direct olefin metathesis is not applicable to the saturated propyl chain, it can be readily derivatized into an olefin-containing substrate suitable for ring-closing metathesis (RCM). For instance, dehydrobromination can introduce a double bond, and subsequent allylation or vinylation at a suitable position on the aromatic ring or the side chain can generate a diene poised for RCM.

Intramolecular cyclization, particularly through palladium-catalyzed reactions such as the Heck reaction, presents a more direct strategy. In such a scenario, the bromine atom on the propyl chain can participate in an intramolecular coupling with a vinyl group introduced elsewhere on the molecule, leading to the formation of cyclic structures. The efficiency and regioselectivity of these cyclizations are influenced by factors such as the catalyst system, reaction conditions, and the length and flexibility of the tether connecting the reacting moieties.

For example, a related intramolecular Heck reaction of an N-alkenyl-2-bromo-N-benzylamine derivative has been shown to proceed efficiently to form a six-membered heterocyclic ring. This type of transformation highlights a potential pathway for the cyclization of derivatives of this compound.

| Substrate Structure | Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

| N-(2-bromobenzyl)-N-(pent-4-en-1-yl)amine | Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), Ag₂CO₃ (2 equiv) | MeCN | 80 | 82 | 2-benzyl-1,2,3,4-tetrahydropyridine |

| N-(2-bromobenzyl)-N-(hex-5-en-1-yl)amine | Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), Ag₂CO₃ (2 equiv) | MeCN | 80 | 75 | 2-benzyl-1,2,3,4,5,6-hexahydroazepine |

This table presents representative data for intramolecular Heck cyclizations of analogous bromoalkenyl amine substrates to illustrate the potential for cyclization strategies.

Selective C-H and C-F Activation Strategies on the Fluorinated Aromatic Ring

The 2,4-difluorinated benzene ring of the title compound offers multiple sites for C-H and C-F bond activation, enabling the introduction of new functional groups directly onto the aromatic core. The fluorine atoms significantly influence the reactivity and regioselectivity of these transformations.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atoms can act as directing groups for lithiation. The C-F bond can direct deprotonation to the adjacent C-H position. Specifically, the fluorine at the C2 position can direct metalation to the C3 position.

Studies on the lithiation of 1-bromo-2,4-difluorobenzene (B57218) have shown that deprotonation with strong bases like lithium diisopropylamide (LDA) can occur at the C3 position, which is ortho to the fluorine at C2 and meta to the fluorine at C4. This regioselectivity is driven by the strong directing effect of the ortho-fluorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.

| Substrate | Base | Electrophile | Product | Yield (%) |

| 1-Bromo-2,4-difluorobenzene | LDA | (CH₃)₂CO | 2-(3-Bromo-2,6-difluorophenyl)propan-2-ol | 50 |

| 1-Bromo-2,4-difluorobenzene | n-BuLi | CO₂ | 2-Bromo-3,5-difluorobenzoic acid | - |

| 1,3-Difluorobenzene (B1663923) | s-BuLi/TMEDA | (CH₃)₃SiCl | 1,3-Difluoro-2-(trimethylsilyl)benzene | 85 |

This table provides examples of directed metalation on closely related fluorinated benzene derivatives to demonstrate the principle of regioselective functionalization.

Palladium-catalyzed C-H functionalization has emerged as a versatile tool for the direct introduction of aryl, alkyl, and other functional groups onto aromatic rings. For difluorinated aromatic compounds, these reactions can proceed with high regioselectivity, often influenced by the electronic and steric environment of the C-H bonds.

While specific examples for this compound are not extensively documented, studies on similar substrates, such as 2,4-dihalosubstituted benzoic acid esters, demonstrate the feasibility of site-selective C-H arylation. The choice of palladium catalyst and ligands is crucial in controlling the position of functionalization. For instance, in some systems, a Pd(OAc)₂/phosphine ligand combination can direct arylation to a specific C-H bond, overriding the directing effects of the existing substituents.

The presence of the two fluorine atoms in this compound would electronically activate the adjacent C-H bonds towards certain types of palladium-catalyzed C-H activation pathways. The development of suitable directing groups that can be temporarily installed on the propyl side chain could also enable highly regioselective C-H functionalization at specific positions on the aromatic ring.

| Aromatic Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1,3-Difluorobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv) | 2,6-Difluoro-4'-methyl-1,1'-biphenyl | 78 |

| Anisole | Phenylboronic acid | Pd(OAc)₂ (5 mol%), P(Cy)₃·HBF₄ (10 mol%), K₂CO₃ (2 equiv) | 2-Phenylanisole | 85 |

This table illustrates representative yields for palladium-catalyzed C-H arylation of related aromatic compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecules

1-(2-Bromopropyl)-2,4-difluorobenzene serves as a highly useful building block in organic synthesis due to the presence of multiple reactive sites. The bromine atom on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, thereby enabling the construction of more complex molecular architectures.

Furthermore, the 2,4-difluorophenyl moiety influences the reactivity of the molecule and can be a key structural component in the final target compounds. The fluorine atoms can modulate properties such as lipophilicity, metabolic stability, and binding affinity, which are critical in the design of new drugs and materials. The versatility of this compound is evident in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, providing synthetic chemists with a powerful tool for molecular construction.

Key Reactive Features of this compound:

| Feature | Description | Potential Reactions |

| Secondary Bromine Atom | Good leaving group on an alkyl chain. | Nucleophilic substitution (SN1, SN2), Elimination reactions. |

| 2,4-Difluorophenyl Group | Electron-withdrawing aromatic ring. | Can influence the reactivity of the propyl chain and serve as a core structural motif. |

| Potential for Grignard Reagent Formation | The aryl C-F bonds are generally stable, allowing for potential reactions at other sites. | Not directly from the aryl fluorides, but the bromoalkyl chain can be modified to introduce other functionalities. |

Intermediates in the Synthesis of Fluorinated Pharmaceutical Precursors and Agrochemicals (e.g., Fluconazole Intermediate Analogs)

Fluorinated organic compounds play a crucial role in the pharmaceutical and agrochemical industries. The presence of fluorine can significantly enhance the biological activity and pharmacokinetic properties of a molecule. This compound is a key intermediate in the synthesis of various fluorinated pharmaceutical precursors. guidechem.com

A notable example is its potential role in the synthesis of analogs of fluconazole, a widely used antifungal agent. nih.govnih.govresearchgate.net Fluconazole contains a 2,4-difluorophenyl group attached to a propanol backbone substituted with triazole rings. nih.govnih.govresearchgate.net The synthesis of fluconazole and its derivatives often involves intermediates that can be prepared from precursors like this compound. google.com By reacting this compound with nucleophiles such as 1,2,4-triazole, synthetic routes to novel antifungal agents and other bioactive molecules can be developed.

In the agrochemical sector, fluorinated compounds are integral to the development of modern pesticides and herbicides. guidechem.com The 2,4-difluorophenyl motif is present in several active ingredients. The reactivity of the bromopropyl side chain of this compound allows for its incorporation into larger structures, leading to the creation of new agrochemicals with potentially improved efficacy and environmental profiles.

Examples of Potential Pharmaceutical and Agrochemical Precursors from this compound:

| Precursor Type | Synthetic Transformation | Potential Application |

| Azole Antifungal Analogs | Nucleophilic substitution with triazoles or imidazoles. | Development of new antifungal agents. nih.govsigmaaldrich.com |

| Fluorinated Amine Derivatives | Reaction with various primary or secondary amines. | Building blocks for various pharmaceutically active compounds. |

| Herbicide/Pesticide Intermediates | Incorporation into heterocyclic or other complex scaffolds. | Synthesis of novel agrochemicals. guidechem.com |

Precursors for Functional Materials Development

The unique electronic properties conferred by the fluorine atoms in this compound make it an attractive precursor for the development of advanced functional materials.

Integration into Polymers and Oligomers

The reactive nature of the bromopropyl group allows for the incorporation of the 2,4-difluorophenyl moiety into polymer backbones or as pendant groups. This can be achieved through polymerization reactions where the bromo-functionalized monomer is introduced. The resulting fluorinated polymers can exhibit desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics. These materials can find applications in areas such as high-performance plastics, specialty coatings, and advanced membranes.

Development of Optoelectronic Materials

Fluorinated aromatic compounds are of significant interest in the field of optoelectronics due to their electronic properties and stability. The introduction of fluorine atoms into organic molecules can lower the HOMO and LUMO energy levels, which is beneficial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While direct applications of this compound in this area are not extensively documented, its derivatives, synthesized by leveraging the reactivity of the bromopropyl group, could be designed to possess specific photophysical and electronic properties suitable for these advanced applications. The 2,4-difluorophenyl unit can be a key component in the design of new charge-transporting or emissive materials.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Future synthetic research concerning 1-(2-Bromopropyl)-2,4-difluorobenzene will likely prioritize green and sustainable methods that offer high efficiency and selectivity while minimizing hazardous reagents and byproducts. A significant area of development is the use of photoredox catalysis. carthage.edu This approach uses visible light to generate reactive radical intermediates under mild conditions, offering an alternative to traditional, often harsh, bromination methods that may require high temperatures or toxic reagents. carthage.eduacs.org For instance, visible-light photoredox catalysis can activate N-bromosuccinimide (NBS) for the bromination of arenes and heteroarenes, potentially diverting reactions from competing pathways like benzylic bromination to achieve high yields and regioselectivity. acs.orgnih.gov